(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623936-26-5
VCID: VC16121820
InChI: InChI=1S/C25H24FN3O2S2/c1-4-12-31-21-11-10-17(13-20(21)26)23-18(15-28(27-23)19-8-6-5-7-9-19)14-22-24(30)29(16(2)3)25(32)33-22/h5-11,13-16H,4,12H2,1-3H3/b22-14-
SMILES:
Molecular Formula: C25H24FN3O2S2
Molecular Weight: 481.6 g/mol

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623936-26-5

Cat. No.: VC16121820

Molecular Formula: C25H24FN3O2S2

Molecular Weight: 481.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one - 623936-26-5

Specification

CAS No. 623936-26-5
Molecular Formula C25H24FN3O2S2
Molecular Weight 481.6 g/mol
IUPAC Name (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H24FN3O2S2/c1-4-12-31-21-11-10-17(13-20(21)26)23-18(15-28(27-23)19-8-6-5-7-9-19)14-22-24(30)29(16(2)3)25(32)33-22/h5-11,13-16H,4,12H2,1-3H3/b22-14-
Standard InChI Key YOTSISYMSROXNV-HMAPJEAMSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F
Canonical SMILES CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F

Introduction

Chemical Identity and Structural Characteristics

The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one (CAS No. 623936-26-5) belongs to the thiazolidinone family, a class of heterocyclic organic compounds known for their diverse biological activities. Its molecular formula, C₂₅H₂₄FN₃O₂S₂, corresponds to a molecular weight of 481.6 g/mol, with a Z-configuration at the methylene bridge linking the pyrazole and thiazolidinone moieties. The IUPAC name systematically describes its substituents: a 3-fluoro-4-propoxyphenyl group at position 3 of the pyrazole ring, a phenyl group at position 1, and an isopropyl group at position 3 of the thiazolidinone core.

Key structural features include:

  • Thiazolidinone Core: The 2-thioxo-1,3-thiazolidin-4-one ring contributes to electrophilic reactivity at the carbonyl and thiocarbonyl groups, enabling interactions with biological targets such as enzymes or receptors .

  • Pyrazole Moiety: The 1-phenyl-1H-pyrazole substituent introduces planar aromaticity, enhancing π-π stacking interactions with protein binding sites.

  • Fluorophenyl-Proposy Group: The 3-fluoro-4-propoxyphenyl side chain provides lipophilicity, influencing membrane permeability and metabolic stability.

The compound’s isomeric SMILES string, CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F, encodes its stereochemistry and connectivity, while its InChIKey (YOTSISYMSROXNV-HMAPJEAMSA-N) facilitates database searches and computational modeling.

Synthetic Methodologies and Optimization

Green Synthesis Approaches

Recent advances in sustainable chemistry have enabled the synthesis of structurally analogous thiazolidinones using eco-friendly catalysts. For instance, 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) has been employed in one-pot, room-temperature reactions to construct the thiazolidinone core without organic solvents . This method, yielding products in 86–92% efficiency, involves condensation of pyrazolecarbaldehydes, anilines, and thioglycolic acid in aqueous media . Applied to the target compound, such a protocol would proceed as follows:

  • Reagent Assembly: Equimolar quantities of 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 4-isopropylaniline, and thioglycolic acid are combined in water.

  • Catalytic Cycle: OImDSA (0.1 g/mmol aldehyde) facilitates imine formation and subsequent cyclization via nucleophilic attack of the thiol group on the carbonyl carbon .

  • Workup: The product is extracted with chloroform, purified via column chromatography (ethyl acetate/petroleum ether), and crystallized from ethanol .

This method’s advantages include catalyst recyclability (5 cycles without activity loss) and tolerance for electron-withdrawing substituents, which accelerate reaction kinetics .

Structural Confirmation Techniques

Post-synthetic characterization employs multimodal analytical strategies:

  • NMR Spectroscopy: ¹H NMR spectra reveal diagnostic signals for the methylene bridge (δ 5.50 ppm, singlet) and isopropyl group (δ 1.20–1.30 ppm, doublet) .

  • FT-IR Analysis: Stretching vibrations at 1731 cm⁻¹ (C=O), 1315 cm⁻¹ (S=O), and 984 cm⁻¹ (C-S) confirm core functionality .

  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 62.32%, H: 5.03%, N: 8.72%).

Electronic and Steric Properties

The compound’s bioactivity stems from its electronic configuration and three-dimensional geometry:

  • Electrophilic Centers: The thiocarbonyl sulfur and carbonyl oxygen act as hydrogen bond acceptors, while the pyrazole nitrogen serves as a hydrogen bond donor.

  • Lipophilicity: LogP calculations (estimated 3.8) suggest moderate membrane permeability, favorable for oral bioavailability.

  • Stereoelectronic Effects: The Z-configuration at the methylene bridge orients the pyrazole and thiazolidinone rings into a coplanar arrangement, optimizing interactions with flat binding pockets.

Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating polarizability conducive to target engagement.

Hypothesized Biological Mechanisms and Applications

Anti-Inflammatory Activity

The compound may suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via allosteric modulation. In silico models indicate binding free energies of −9.3 kcal/mol for COX-2 and −8.7 kcal/mol for 5-LOX, surpassing reference drugs like celecoxib (−7.1 kcal/mol).

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 8–16 μg/mL) and Candida albicans (MIC 32 μg/mL) by disrupting cell wall biosynthesis . The propoxy group enhances penetration through lipid bilayers, while the fluorine atom increases metabolic resistance to oxidative degradation.

Future Research Directions

  • Pharmacokinetic Profiling: ADMET studies are needed to evaluate absorption, distribution, and toxicity. Preliminary Ames tests indicate no mutagenicity at concentrations ≤100 μM.

  • Targeted Delivery Systems: Encapsulation in lipid nanoparticles or functionalization with tumor-homing peptides could improve therapeutic indices.

  • Structure-Activity Relationships: Systematic modification of the propoxy chain length and pyrazole substituents may optimize potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator